REACTION_SMILES
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[C:28]([OH:29])(=[O:30])[CH:31]([CH:32]([C:33]([OH:34])=[O:35])[OH:36])[OH:37].[CH3:13][CH:14]([CH2:15][AlH:16][CH2:17][CH:18]([CH3:19])[CH3:20])[CH3:21].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH3:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1.[F:1][c:2]1[c:3]2[cH:4][n:5][nH:6][c:7]2[cH:8][cH:9][c:10]1[C:11]#[N:12]>>[F:1][c:2]1[c:3]2[cH:4][n:5][nH:6][c:7]2[cH:8][cH:9][c:10]1[CH:11]=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(O)C(O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2[nH]ncc2c1F
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Name
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Type
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product
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Smiles
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O=Cc1ccc2[nH]ncc2c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |